molecular formula C3H7CaO4P B12815166 CID 123133923

CID 123133923

Cat. No.: B12815166
M. Wt: 178.14 g/mol
InChI Key: XXIDJCLHAMGLRU-MUWMCQJSSA-N
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Description

No data exists in the provided evidence to describe the chemical structure, properties, or applications of CID 123133923.

Properties

Molecular Formula

C3H7CaO4P

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m1./s1

InChI Key

XXIDJCLHAMGLRU-MUWMCQJSSA-N

Isomeric SMILES

C[C@@H]1[C@@H](O1)P(=O)(O)O.[Ca]

Canonical SMILES

CC1C(O1)P(=O)(O)O.[Ca]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosfomycin calcium salt can be synthesized from fosfomycin phenylethylamine salt. The process involves adding the phenylethylamine salt to a reaction mixture, followed by drying and purification steps . Another method involves the use of polymethylmethacrylate bone cement powder, which contains the fosfomycin preparation .

Industrial Production Methods

In industrial settings, fosfomycin calcium salt is produced by fermentation using Streptomyces fradiae. The fermentation broth is then subjected to various purification steps to isolate the antibiotic. The calcium salt form is preferred for oral administration due to its improved bioavailability .

Chemical Reactions Analysis

Types of Reactions

Fosfomycin calcium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Examples of Compound Comparisons from Evidence
CID Compound Name Role/Context Key Characteristics Source
6675 Taurocholic acid Substrate for transporters Bile acid derivative; used in studies on substrate specificity
12594 DHEAS (Dehydroepiandrosterone sulfate) Steroid sulfatase substrate Sulfated steroid hormone; structural comparison via 3D overlays with other steroids
101283546 Oscillatoxin D Marine toxin derivative Macrocyclic structure; compared to methylated analogs (e.g., CID 185389)
156582093 Oscillatoxin E Analog of oscillatoxin D Structural similarity to oscillatoxin D with functional group variations
Key Analytical Methods for Comparisons:
  • Mass Spectrometry (MS): Used to differentiate isomers (e.g., ginsenosides) via collision-induced dissociation (CID) fragmentation patterns .
  • Chromatography (GC-MS/LC-ESI-MS): Employed to quantify compound distributions in mixtures, as shown in Figure 1C of .
  • Structural Overlays: 3D structural alignments to assess functional similarities (e.g., steroid backbones in ).

Critical Limitations in the Evidence

Absence of CID 123133923: None of the 20 evidence documents reference this CID, making direct comparisons impossible.

Contextual Mismatch: Evidence focuses on NLP models (e.g., BERT, Transformer) and general cheminformatics protocols rather than specific small-molecule analyses.

Recommendations for Further Research

To address the lack of data, the following steps are advised:

PubChem Query: Retrieve this compound’s structural data, synonyms, and associated research from the PubChem database.

Structural Similarity Search: Use tools like PubChem’s "Structure Search" to identify analogs based on molecular fingerprints.

Functional Assays: Compare pharmacological, toxicological, or metabolic properties using databases like ChEMBL or DrugBank.

Experimental Validation: Employ LC-MS/MS or NMR to analyze this compound alongside analogs, as described in .

Q & A

Basic: How can I formulate a rigorous research question for studying CID 123133923?

Answer: Begin by aligning your inquiry with frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and scope. For example:

  • Population/Problem: What biological systems or chemical interactions are under investigation?
  • Intervention: Are you testing this compound’s catalytic properties, stability, or binding mechanisms?
  • Comparison: How does it compare to structurally similar compounds?
  • Outcome: What measurable parameters (e.g., reaction yield, binding affinity) will validate your hypothesis?
    Use literature reviews to identify gaps (e.g., understudied applications in enzyme inhibition) and refine questions to address novelty .

Basic: What methodologies are essential for designing reproducible experiments with this compound?

Answer: Prioritize:

  • Controlled variables: Document temperature, solvent purity, and instrumentation calibration to minimize variability.
  • Replication: Include triplicate trials for statistical robustness.
  • Negative/positive controls: Use known inhibitors or inert compounds to validate assay sensitivity.
    Refer to protocols in for detailing experimental steps (e.g., synthesis, characterization) to ensure reproducibility. For novel compounds, provide NMR, HPLC, or crystallographic data to confirm identity .

Advanced: How should researchers address contradictory data in studies involving this compound?

Answer:

  • Source identification: Determine if discrepancies arise from methodological differences (e.g., assay type, concentration ranges) or environmental factors (e.g., pH, temperature).
  • Meta-analysis: Compare datasets across studies using standardized normalization techniques (e.g., relative activity ratios).
  • Sensitivity testing: Re-run experiments under adjusted conditions to isolate variables.
    For example, conflicting solubility data might require revisiting solvent polarity or ionic strength parameters .

Basic: What strategies optimize literature reviews for this compound-related research?

Answer:

  • Database selection: Use specialized chemistry databases (e.g., SciFinder, Reaxys) and filter by "synthesis pathways" or "biological activity."
  • Keyword refinement: Combine terms like "this compound + kinetics" or "structural analogs + toxicity."
  • Critical appraisal: Prioritize peer-reviewed journals over preprint repositories. Use citation tracking tools to identify seminal works .

Advanced: How can multi-method approaches enhance the study of this compound’s mechanisms?

Answer: Integrate:

  • Computational modeling: Molecular dynamics simulations to predict binding sites or reaction pathways.
  • Spectroscopic techniques: IR/Raman spectroscopy for functional group analysis; X-ray diffraction for structural elucidation.
  • High-throughput screening: Identify synergistic effects with co-factors or inhibitors.
    Cross-validate results using orthogonal methods (e.g., validate computational predictions with experimental kinetics) .

Basic: What ethical considerations apply to studies involving this compound?

Answer:

  • Safety protocols: Follow institutional guidelines for handling hazardous chemicals (e.g., fume hood use, waste disposal).
  • Data transparency: Disclose conflicts of interest and share raw data via repositories like Zenodo.
  • Human/animal studies: Obtain ethics board approval if testing toxicity or therapeutic potential .

Advanced: How can researchers validate this compound’s bioactivity across diverse experimental models?

Answer:

  • Model selection: Compare in vitro (cell cultures) and in vivo (animal models) results to assess translational relevance.
  • Dose-response curves: Establish EC50/IC50 values across models to quantify potency variations.
  • Biomarker correlation: Link observed effects to specific molecular markers (e.g., upregulated enzymes, cytokine levels) .

Basic: What are common pitfalls in hypothesis formulation for this compound studies?

Answer:

  • Overly broad questions: Avoid vague inquiries like “How does this compound work?” Instead, specify mechanisms (e.g., “Does this compound inhibit protease X via competitive binding?”).
  • Ignoring feasibility: Ensure access to specialized equipment (e.g., mass spectrometers) before proposing complex analyses.
  • Literature gaps: Use systematic reviews to confirm novelty rather than assuming unexplored applications .

Advanced: How can cross-disciplinary methodologies advance this compound research?

Answer:

  • Material science integration: Study its stability in polymer matrices for drug delivery systems.
  • Environmental chemistry: Assess biodegradation pathways or ecotoxicological impacts.
  • Machine learning: Train models to predict synthetic routes or optimize reaction conditions .

Basic: What steps ensure proper citation and intellectual integrity in this compound research?

Answer:

  • Citation managers: Use tools like Zotero or EndNote to organize references and avoid plagiarism.
  • Primary sources: Cite original synthesis or characterization studies rather than review articles.
  • Journal guidelines: Adhere to discipline-specific formats (e.g., ACS, RSC) for consistency .

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